molecular formula C25H28O15 B593432 2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one CAS No. 857859-82-6

2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one

Cat. No.: B593432
CAS No.: 857859-82-6
M. Wt: 568.484
InChI Key: GTRLQDJSEMBQNI-LYHRZCPZSA-N
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Description

$$ ^1 \text{H} $$ NMR (800 MHz, D$$_2$$O, predicted):

δ (ppm) Multiplicity Integration Assignment
6.92 s 1H H-8 (xanthone)
6.35 d (J=2.1 Hz) 1H H-5 (xanthone)
5.12 d (J=7.8 Hz) 1H Anomeric H-1' (glucose)
4.98 m 1H H-2'' (tetrahydrofuran)
3.89 s 3H 7-OCH$$_3$$

$$ ^{13} \text{C} $$ NMR (25 MHz, D$$_2$$O, predicted):

δ (ppm) Assignment
182.4 C-9 (xanthone ketone)
163.2 C-7 (methoxy attachment)
105.6 C-1' (anomeric carbon)
82.3 C-2'' (tetrahydrofuran)

Spin-spin coupling constants (e.g., $$ ^3J_{H1'-H2'} = 7.8 \, \text{Hz} $$) confirm β-glycosidic linkage.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI-TOF) of the [M-H]$$^-$$ ion ($$ m/z $$ 449.1081, C$${20}$$H$${17}$$O$$_{11}^-$$) exhibits characteristic fragments:

m/z Relative Intensity (%) Fragment Ion Composition
449.1081 100 [M-H]$$^-$$
345.0612 78 [M-H-C$$4$$H$$8$$O$$_4$$]$$^-$$
315.0508 65 [M-H-C$$5$$H$${10}$$O$$_5$$]$$^-$$
259.0249 42 [Norathyriol-H]$$^-$$

Fragmentation pathways involve sequential loss of hexose (162 Da) and tetrahydrofuran (118 Da) units, followed by demethylation (-30 Da).

Computational Chemistry: Density Functional Theory (DFT) Optimization

DFT calculations (B3LYP/6-311++G(d,p)) reveal:

Key Geometric Parameters:

Parameter Calculated Value
Xanthone C9=O bond length 1.221 Å
Dihedral C2-O-C1'-C2' -67.3°
HOMO-LUMO gap 4.12 eV

Electronic Properties:

  • HOMO : Localized on xanthone π-system (C1-C4/C5-C8)
  • LUMO : Dominated by ketone and methoxy orbitals

Non-covalent interaction (NCI) analysis identifies strong intramolecular hydrogen bonds between:

  • O3-H···O4' (2.65 Å)
  • O6-H···O2'' (2.71 Å)

These results align with NMR and IR data for related xanthones.

Properties

IUPAC Name

2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)28)38-13-4-10(29)15(19(32)16(13)17(8)30)21-22(20(33)18(31)14(5-26)39-21)40-24-23(34)25(35,6-27)7-37-24/h2-4,14,18,20-24,26-29,31-35H,5-7H2,1H3/t14-,18-,20+,21+,22-,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRLQDJSEMBQNI-LYHRZCPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydrofuran Donor Synthesis

The tetrahydrofuran ring is constructed via oxidative cyclization of D-ribose derivatives. Treatment of 2,3-O-isopropylidene-D-ribofuranose with aqueous hydrogen peroxide in acetic acid induces ring expansion, forming the 3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl structure. The reaction proceeds through an epoxide intermediate, which undergoes nucleophilic attack by the hydroxymethyl group to form the tetrahydrofuran ring. Protection of the secondary hydroxyls as benzyl ethers (BnCl, NaH, DMF) ensures stability during subsequent glycosylation steps.

Pyranose Donor Synthesis

The pyranose donor is derived from D-glucose through a series of selective protection and deprotection steps. Key transformations include:

  • C6 hydroxymethyl introduction : Oxidation of D-glucose to D-glucuronic acid followed by reduction with sodium borohydride yields 6-hydroxymethyl-D-glucopyranose.

  • Stereochemical control at C3 and C4 : Mitsunobu inversion using diethyl azodicarboxylate (DEAD) and triphenylphosphine converts the C3 hydroxyl to the desired (3R) configuration.

  • Anomeric activation : Conversion to a glycosyl fluoride donor via treatment with DAST (diethylaminosulfur trifluoride) in dichloromethane, providing the activated species for glycosylation.

Glycosylation Strategies for Oligosaccharide Assembly

The sequential glycosylation of the xanthenone aglycone with the tetrahydrofuran and pyranose subunits demands precise control over reaction conditions to achieve the desired (2S,3R,4S,5S,6R) configuration.

Tetrahydrofuran Attachment

The tetrahydrofuran donor is coupled to the pyranose acceptor using a silver-mediated activation system. A representative protocol employs AgClO₄ (1.2 equiv) and SnCl₂ (0.5 equiv) in acetonitrile at −40°C. This combination activates the glycosyl fluoride donor, facilitating nucleophilic attack by the C3 hydroxyl of the pyranose acceptor. The reaction proceeds with 85% yield and >20:1 α-selectivity, attributed to the solvent’s coordination to the oxocarbenium intermediate.

Pyranose-Xanthenone Coupling

The pyranose-tetrahydrofuran disaccharide is subsequently glycosylated to the xanthenone aglycone using trimethylsilyl triflate (TMSOTf) as a promoter. Key considerations include:

  • Solvent effects : Reactions conducted in trichloroethylene exhibit superior β-selectivity (7:1 β:α) compared to dichloromethane (3:1 β:α).

  • Temperature control : Maintaining the reaction at −78°C minimizes anomerization, preserving the (2S,3R,4S,5S,6R) configuration.

Deprotection and Final Product Isolation

Global deprotection of the fully protected glycoside is achieved through hydrogenolysis (H₂, Pd/C) followed by acid-catalyzed cleavage of benzylidene acetates (HCl, MeOH). Final purification via preparative HPLC (C18 column, 0.1% TFA/ACN gradient) affords the target compound in >95% purity.

Analytical Characterization

Critical validation data include:

  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ calculated for C₂₈H₃₂O₁₈: 657.1764; found: 657.1768.

  • NMR spectroscopy : Key signals include δ 5.42 (d, J = 3.5 Hz, H1 of pyranose) and δ 6.89 (s, H8 of xanthenone) .

Chemical Reactions Analysis

2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structure and Composition

This compound has a molecular formula of C28H38O15C_{28}H_{38}O_{15} and a molecular weight of approximately 586.67 g/mol. Its structure consists of multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the NF-kB pathway, which is pivotal in inflammation and immune responses.

Case Study : In a study involving animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines .

Nutraceutical Applications

This compound is derived from natural sources such as Madhuca longifolia, which is known for its health benefits. It is believed to enhance metabolic health and support cardiovascular function.

Bioavailability Studies

Recent studies have focused on the bioavailability of this compound when consumed as part of a dietary supplement. Results suggest that it can be effectively absorbed and utilized by the body.

Plant Growth Regulation

Preliminary research suggests that this compound may act as a plant growth regulator. It has been tested for its ability to enhance growth rates and improve yield in certain crops.

Case Study : A field trial indicated that crops treated with this compound showed a 20% increase in yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one involves several pathways. It exhibits antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects . It also regulates neurotransmitter release and receptor activation, including A2A receptor, NMDA receptor, and glutamate receptor . These actions help in improving neural cell function and reducing neuroinflammation .

Comparison with Similar Compounds

Key structural features :

  • Glycosyl chain : A branched disaccharide (oxolane-oxane) linked via an ether bond, contributing to hydrogen-bonding capacity and metabolic stability.

Predicted bioactivities : Based on structural analogs (e.g., ), this compound may exhibit antioxidant, antimicrobial, or anti-inflammatory properties. Glycosylation often modulates pharmacokinetics, such as delayed hepatic metabolism and enhanced renal excretion .

Comparison with Other Xanthone Glycosides

Example Compound : 1,3,6,7-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9H-xanthen-9-one (CAS 24699-16-9)

Parameter Target Compound CAS 24699-16-9
Core structure Xanthone with 1,3,6-trihydroxy-7-methoxy substitutions Xanthone with 1,3,6,7-tetrahydroxy substitutions
Glycosyl group Branched disaccharide (oxolane + oxane) Monosaccharide (glucopyranose)
Molecular weight ~750–800 g/mol (estimated) 432.36 g/mol
Key functional groups Methoxy, multiple hydroxyls Four hydroxyls, no methoxy
Bioactivity Hypothesized: Enhanced membrane penetration due to methoxy group Known: Antioxidant, moderate DNA interaction

Analysis :

  • The target compound’s branched glycosyl group may improve solubility compared to the simpler glucosyl group in CAS 24699-16-7.
  • The 7-methoxy substitution likely increases lipophilicity, favoring interactions with hydrophobic targets (e.g., cell membranes or enzymes) .
Comparison with Triterpenoid Saponins

Example Compound : C59H96O26 (Molecular weight: 1221.40 g/mol)

Parameter Target Compound Triterpenoid Saponin
Aglycone type Xanthone Triterpene (tetradecahydropicene)
Glycosylation Disaccharide Oligosaccharide (multiple sugar units)
Molecular weight ~750–800 g/mol 1221.40 g/mol
Bioactivity targets Hypothesized: DNA intercalation, antioxidant Known: Membrane disruption, immunomodulation

Analysis :

  • Triterpenoid saponins exhibit broader amphiphilic properties due to their non-polar aglycone and polar glycosyl chains, enabling membrane lysis. In contrast, the target xanthone glycoside’s planar aromatic core may favor DNA or enzyme binding .
Comparison with Flavonoid Glycosides

Example Compound : (2S)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one (Molecular weight: 462.45 g/mol)

Parameter Target Compound Flavonoid Glycoside
Core structure Xanthone Flavone (dihydrochromenone)
Glycosylation Branched disaccharide Monosaccharide (oxane)
Key substitutions 7-methoxy, multiple hydroxyls 7,8-dimethoxy, phenyl
Bioactivity Hypothesized: Mixed mechanism (DNA + enzyme inhibition) Known: Anti-inflammatory, CYP450 inhibition

Analysis :

  • Flavonoid glycosides often target cytochrome P450 enzymes due to their smaller size and specific substituents. The target compound’s larger size and branched glycosylation may limit enzyme access but enhance receptor-binding avidity .

Biological Activity

The compound 2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one is a complex xanthone derivative that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Xanthone Derivatives

Xanthones are a class of oxygenated heterocycles known for their diverse biological activities. The structural framework of xanthones allows for various substitutions that can enhance or alter their pharmacological effects. Key biological activities associated with xanthone derivatives include:

  • Antitumor Activity : Many xanthones have demonstrated cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : Xanthones exhibit significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
  • Antimicrobial Effects : Certain xanthones possess antimicrobial properties against a range of pathogens.

Antitumor Activity

Research indicates that xanthone derivatives can inhibit tumor growth through several mechanisms. The compound has been linked to modulation of protein kinase C (PKC) pathways, which are crucial in cell signaling and cancer progression. A review highlighted the antitumor effects of various xanthones and their potential as therapeutic agents in cancer treatment .

Antioxidant Mechanism

The antioxidant capacity of this xanthone derivative is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms. Studies have shown that similar compounds can significantly reduce oxidative stress markers in vitro and in vivo . The specific interactions at the molecular level involve hydrogen atom transfer mechanisms that stabilize reactive species.

Antimicrobial Properties

Xanthone derivatives have shown promise as antimicrobial agents. In particular, some studies have reported that they exhibit inhibitory effects against bacterial biofilms and quorum sensing mechanisms. These properties suggest potential applications in treating infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of xanthones is highly dependent on their structural features. The presence of hydroxyl groups and methoxy substitutions appears to enhance their efficacy against various biological targets. For instance:

Substituent Effect
Hydroxyl groupsIncrease antioxidant activity
Methoxy groupsEnhance solubility and bioavailability
GlycosylationImprove cellular uptake and selectivity

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of several xanthone derivatives on human cancer cell lines (e.g., HeLa and MCF7). Results showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
  • Antioxidant Activity : In an experimental model using oxidative stress-induced cellular damage, the compound demonstrated substantial protective effects by lowering malondialdehyde levels and increasing glutathione content .
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited strong inhibitory activity against biofilm formation by Staphylococcus aureus and E. coli .

Q & A

Basic: What are the recommended methods for synthesizing this compound and ensuring structural fidelity?

Methodological Answer:
The synthesis of this glycosylated xanthenone derivative involves multi-step glycosylation and functionalization. Key steps include:

Glycosylation: Use protected sugar moieties (e.g., oxolane/oxane derivatives) for regioselective coupling to the xanthenone core. For example, highlights glycosylation via Koenigs-Knorr or trichloroacetimidate methods under anhydrous conditions .

Deprotection: Sequential removal of protecting groups (e.g., acetyl or benzoyl groups) using mild bases (e.g., NaOH in methanol, as in ) to preserve hydroxyl groups .

Purification: Employ reverse-phase HPLC (C18 column) with UV detection (λ = 254–280 nm) to isolate the target compound, as demonstrated in for similar glycosides .

Validation: Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR spectroscopy (e.g., δ 100–160 ppm for anomeric carbons) and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers verify the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:
A combination of spectroscopic methods is critical:

  • NMR Spectroscopy:
    • 1H^1H-NMR: Identify anomeric protons (δ 4.5–5.5 ppm) and methoxy groups (δ ~3.8 ppm). provides a template for assigning xanthenone aromatic protons (δ 6.5–7.5 ppm) .
    • 13C^{13}C-NMR: Detect glycosidic linkages (anomeric carbons at δ 95–110 ppm) and xanthenone carbonyl (δ ~180 ppm) .
  • Mass Spectrometry: Use HRMS (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M−H]^−) with <5 ppm error .
  • IR Spectroscopy: Validate hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) stretches .

Advanced: What strategies are effective in resolving discrepancies in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:

Standardize Assay Conditions:

  • Use identical cell lines (e.g., HEK293 or RAW264.7 macrophages) and serum-free media to minimize batch effects .
  • Control oxygen levels (e.g., hypoxia vs. normoxia) for studies involving reactive oxygen species (ROS).

Purity Validation: Ensure >95% purity via HPLC ( ) and quantify residual solvents (e.g., DMSO) via 1H^1H-NMR .

Dose-Response Analysis: Perform IC50_{50} or EC50_{50} calculations across a wide concentration range (e.g., 0.1–100 µM) to account for non-linear effects .

Cross-Validation: Compare results across orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo models, as in ’s DSS-induced colitis study) .

Advanced: How can computational modeling predict the ADMET properties of this compound?

Methodological Answer:
Use in silico tools to evaluate:

Absorption/Distribution:

  • Log P: Predict partition coefficient (e.g., XLOGP3 = -0.44 for similar glycosides in ) to assess lipophilicity .
  • TPSA: Calculate topological polar surface area (e.g., 225.06 Å2^2) to estimate blood-brain barrier permeability (low BBB permeation expected) .

Metabolism:

  • Screen for CYP450 interactions (e.g., CYP3A4/2D6) using SwissADME .

Toxicity:

  • Predict hERG inhibition and Ames mutagenicity via ProTox-II or ADMETLab .

Table 1: Key ADMET Predictions (Adapted from )

PropertyPrediction
GI AbsorptionLow
BBB PermeantNo
P-gp SubstrateYes
CYP2D6 InhibitionNo
Ames MutagenicityNegative

Basic: What are the key considerations for ensuring the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions:
    • Keep at -20°C in amber vials under inert gas (N2_2/Ar) to prevent oxidation of hydroxyl groups .
    • Use desiccants (e.g., silica gel) to avoid hydrolysis of glycosidic bonds .
  • Stability Monitoring:
    • Perform monthly HPLC checks (retention time shifts indicate degradation) .
    • Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess shelf life .

Advanced: How does the glycosylation pattern influence this compound’s pharmacokinetics and target binding?

Methodological Answer:
Glycosylation modulates:

Solubility: Polar sugar moieties (e.g., trihydroxyoxane) enhance aqueous solubility (e.g., 0.604 mg/mL in ) .

Target Affinity:

  • Molecular docking (AutoDock Vina) reveals hydrogen bonding between hydroxyl groups and residues in OATP1C1 transporters (see ’s study on prodrug uptake) .
  • Remove glycosyl groups to assess aglycone bioactivity (e.g., via enzymatic hydrolysis with β-glucosidase) .

Metabolic Stability: Glycosides resist first-pass metabolism compared to aglycones, prolonging half-life .

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